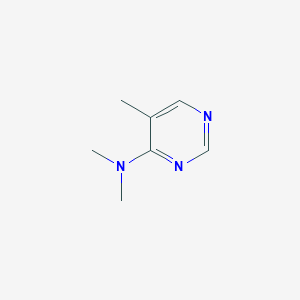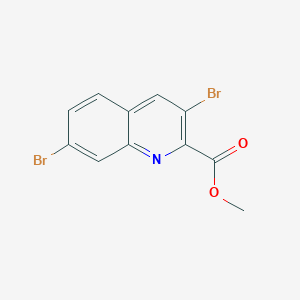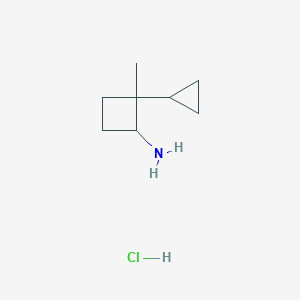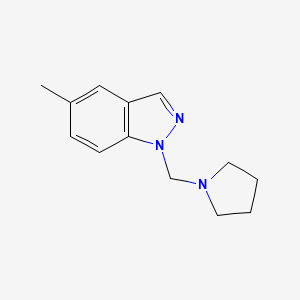
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutanecarbonitrile moiety
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzene and cyclobutanecarbonitrile.
Synthetic Route: A common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Análisis De Reacciones Químicas
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity to certain targets.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-bromo-4-(trifluoromethyl)phenol and 2-bromo-4-(trifluoromethyl)phenylacetonitrile share structural similarities.
Uniqueness: The presence of the cyclobutanecarbonitrile moiety in this compound distinguishes it from other compounds.
Propiedades
Fórmula molecular |
C12H9BrF3N |
|---|---|
Peso molecular |
304.11 g/mol |
Nombre IUPAC |
1-[2-bromo-4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9BrF3N/c13-10-6-8(12(14,15)16)2-3-9(10)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
Clave InChI |
LJWUFKBCEAKUBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=C(C=C(C=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)


![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)



